

Retrosynthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Diethyl 4-oxocyclohexane-1,1-dicarboxylate*

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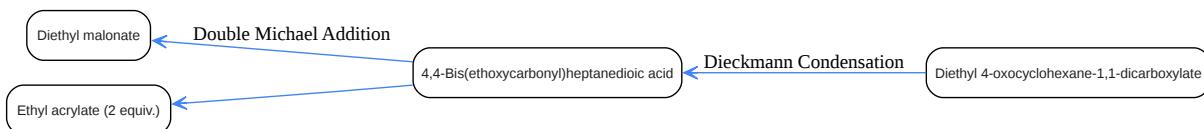
This in-depth technical guide details the retrosynthetic analysis and forward synthesis of **Diethyl 4-oxocyclohexane-1,1-dicarboxylate**, a valuable building block in organic synthesis. The document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and quantitative data to support the described methodologies.

Retrosynthetic Analysis

The retrosynthetic strategy for **Diethyl 4-oxocyclohexane-1,1-dicarboxylate** identifies two primary bond disconnections, leading to readily available starting materials. The core of this analysis involves a Dieckmann condensation and a double Michael addition.

The initial disconnection of the cyclic β -ketoester via a Dieckmann condensation retro-reaction reveals the precursor, 4,4-bis(ethoxycarbonyl)heptanedioic acid. This linear tetra-ester provides the carbon framework for the target cyclohexanone ring.

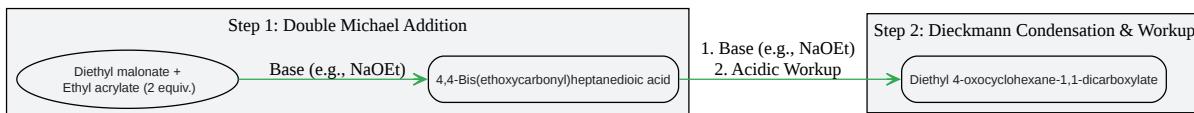
Further disconnection of 4,4-bis(ethoxycarbonyl)heptanedioic acid through a retro-Michael addition pathway leads to two simple and commercially available starting materials: diethyl malonate and two equivalents of ethyl acrylate. This retrosynthetic pathway offers a convergent and efficient approach to the target molecule.

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Caption: Retrosynthetic analysis of **Diethyl 4-oxocyclohexane-1,1-dicarboxylate**.

Forward Synthesis Workflow

The forward synthesis mirrors the retrosynthetic analysis, commencing with a base-catalyzed double Michael addition of diethyl malonate to ethyl acrylate. This reaction constructs the linear tetra-ester intermediate. The subsequent intramolecular Dieckmann condensation of this intermediate, followed by an acidic workup, yields the final product, **Diethyl 4-oxocyclohexane-1,1-dicarboxylate**.

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Caption: Forward synthesis workflow for **Diethyl 4-oxocyclohexane-1,1-dicarboxylate**.

Experimental Protocols

Step 1: Synthesis of 4,4-Bis(ethoxycarbonyl)heptanedioic acid

This procedure outlines the double Michael addition of diethyl malonate to ethyl acrylate.

Reagents:

- Diethyl malonate
- Ethyl acrylate
- Sodium ethoxide (NaOEt)
- Ethanol (absolute)
- Hydrochloric acid (HCl), dilute aqueous solution
- Diethyl ether
- Magnesium sulfate (anhydrous)

Procedure:

- A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
- Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature with stirring.
- Ethyl acrylate (2.2 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature below 30°C.
- After the addition is complete, the mixture is stirred at room temperature for several hours and then refluxed for 2-3 hours to ensure complete reaction.
- The reaction mixture is cooled to room temperature and then neutralized with a dilute aqueous solution of hydrochloric acid.
- The ethanol is removed under reduced pressure. The remaining aqueous layer is extracted with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 4,4-bis(ethoxycarbonyl)heptanedioic acid.

- Purification can be achieved by vacuum distillation.

Step 2: Synthesis of Diethyl 4-oxocyclohexane-1,1-dicarboxylate

This procedure details the Dieckmann condensation of 4,4-bis(ethoxycarbonyl)heptanedioic acid.

Reagents:

- 4,4-Bis(ethoxycarbonyl)heptanedioic acid (23.6 g, 78 mmol)
- Pyridine and Acetic anhydride solution (10% v/v)
- Ethanol (95%)
- Water
- Potassium carbonate (solid)
- Diethyl ether
- Magnesium sulfate (anhydrous)

Procedure:

- To 4,4-bis(ethoxycarbonyl)heptanedioic acid (23.6 g, 78 mmol), 100 mL of a pre-mixed 10% (v/v) solution of pyridine and acetic anhydride is added.[\[1\]](#)
- The reaction mixture is heated to reflux with continuous stirring for 3 hours in a preheated oil bath.[\[1\]](#)
- After completion, the reaction is cooled to room temperature and concentrated under reduced pressure.[\[1\]](#)
- The resulting oil is azeotropically distilled twice with 95% ethanol (300 mL) and water (300 mL).[\[1\]](#)

- The residue is then treated with solid potassium carbonate (12.9 g, 93.6 mmol).[1]
- Ethanol is removed under reduced pressure, and the remaining aqueous layer is diluted to redissolve any solids.[1]
- The aqueous layer is extracted with diethyl ether (2 x 150 mL).[1]
- The combined organic phases are dried over anhydrous magnesium sulfate and filtered.[1]
- The filtrate is concentrated under reduced pressure to afford **Diethyl 4-oxocyclohexane-1,1-dicarboxylate** as an amber-colored oil.[1]

Data Presentation

Compound	Starting Material(s)	Reaction Type	Yield (%)	Spectroscopic Data	Reference
4,4-Bis(ethoxycarbonyl)heptanedioic acid	Diethyl malonate, Ethyl acrylate	Double Michael Addition	-	¹ H NMR (500 MHz, CDCl ₃) δ ppm 4.24 (4H, q, J = 7.12 Hz), 2.44 (4H, t, J=6.56 Hz), 2.37 (4H, t, J=6.41 Hz), 1.27 (6H, t, J=7.17 Hz)	-
Diethyl 4-oxocyclohexane-1,1-dicarboxylate	4,4-Bis(ethoxycarbonyl)heptanedioic acid	Dieckmann Condensation	62.9		[1]

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References

- 1. Tetraethyl propane-1,1,2,3-tetracarboxylate | 635-03-0 | Benchchem [benchchem.com]
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